Ethyl 2-(4-hydroxybutoxy)acetate
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Overview
Description
Ethyl 2-(4-hydroxybutoxy)acetate is an organic compound with the molecular formula C8H16O4. It is an ester derived from acetic acid and 4-hydroxybutanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-hydroxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-hydroxybutanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acid chlorides or acid anhydrides as intermediates. These compounds react with 4-hydroxybutanol to form the desired ester. The process may also involve purification steps such as distillation to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxybutoxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acetic acid and 4-hydroxybutanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used for the reduction of esters.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Acetic acid and 4-hydroxybutanol.
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(4-hydroxybutoxy)acetate has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxybutoxy)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-hydroxybutanol, which can further participate in metabolic pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Ethyl 2-(4-hydroxybutoxy)acetate can be compared with other similar esters, such as:
Ethyl acetate: A simpler ester with similar solvent properties but lacking the hydroxyl group.
Butyl acetate: Another ester used as a solvent, with a longer carbon chain.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
This compound is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions .
Properties
CAS No. |
377048-48-1 |
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Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxybutoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-2-12-8(10)7-11-6-4-3-5-9/h9H,2-7H2,1H3 |
InChI Key |
KFKQEDUXZIHSPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCCCO |
Origin of Product |
United States |
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